molecular formula C12H13F3O2 B2719936 2-{[4-(Trifluoromethyl)phenyl]methyl}butanoic acid CAS No. 1269529-72-7

2-{[4-(Trifluoromethyl)phenyl]methyl}butanoic acid

Cat. No.: B2719936
CAS No.: 1269529-72-7
M. Wt: 246.229
InChI Key: PKVSFEKOLRXKJL-UHFFFAOYSA-N
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Description

2-{[4-(Trifluoromethyl)phenyl]methyl}butanoic acid (CAS 1269529-72-7) is a high-purity organic compound with a molecular formula of C12H13F3O2 and a molecular weight of 246.23 g/mol . This compound features a butanoic acid chain substituted with a [4-(trifluoromethyl)phenyl]methyl group, a structure confirmed by its canonical SMILES: CCC(CC1=CC=C(C(F)(F)F)C=C1)C(O)=O . The inclusion of the trifluoromethyl (CF3) group is of significant interest in medicinal chemistry, as this moiety is known to enhance key properties in drug candidates, including metabolic stability, lipophilicity, and membrane permeability . This chemical serves as a valuable building block in organic synthesis and pharmaceutical research. It is part of a class of branched 3-phenylpropionic acid derivatives that have been investigated for their potential therapeutic applications . Specifically, structurally related compounds that incorporate a similar 2-benzylbutanoic acid backbone and a trifluoromethyl group have been identified as activators of Peroxisome Prolexs proliferator-activated receptor delta (PPARδ), a key regulator of energy metabolism . This suggests its potential application in researching metabolic pathways and cardiovascular diseases . Researchers utilize this compound for the synthesis and exploration of more complex molecules, leveraging its trifluoromethyl group to study structure-activity relationships and optimize compound efficacy . This product is provided for scientific research and development purposes only. It is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use .

Properties

IUPAC Name

2-[[4-(trifluoromethyl)phenyl]methyl]butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F3O2/c1-2-9(11(16)17)7-8-3-5-10(6-4-8)12(13,14)15/h3-6,9H,2,7H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKVSFEKOLRXKJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC1=CC=C(C=C1)C(F)(F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13F3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-{[4-(Trifluoromethyl)phenyl]methyl}butanoic acid typically involves the reaction of 4-(trifluoromethyl)benzyl chloride with butanoic acid under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the chloride group is replaced by the butanoic acid moiety. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified through recrystallization or chromatography.

Industrial Production Methods: On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or the use of catalytic systems to enhance reaction rates and yields. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-{[4-(Trifluoromethyl)phenyl]methyl}butanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The trifluoromethyl group can participate in electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or aldehydes.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds containing trifluoromethyl groups can exhibit significant anticancer properties. The structural characteristics of 2-{[4-(Trifluoromethyl)phenyl]methyl}butanoic acid may influence its interaction with specific molecular targets involved in cancer pathways. Preliminary studies suggest that this compound could potentially inhibit the growth of cancer cells by affecting key signaling pathways, although comprehensive studies are necessary to elucidate its full biological profile.

Pharmacokinetic Properties

The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of pharmaceutical compounds. This characteristic is crucial for developing drugs with improved pharmacokinetic profiles. The presence of this group in this compound suggests that it could be optimized for better absorption and distribution in biological systems, making it a candidate for further pharmacological studies .

Interaction with Biological Targets

The compound's potential to interact with various enzymes and receptors positions it as a promising lead in drug discovery. Studies focusing on its binding affinity to target proteins could reveal insights into its mechanism of action and therapeutic potential against diseases such as cancer and inflammation.

Agrochemical Development

The unique properties of this compound make it a candidate for development as an agrochemical, particularly in herbicides and pesticides. The trifluoromethyl group can enhance the lipophilicity of the molecule, potentially improving its efficacy in targeting specific plant processes or pests while minimizing off-target effects.

Environmental Impact Studies

As agrochemicals face increasing scrutiny regarding their environmental impact, the development of compounds like this compound, which may offer selective action against pests or weeds, is essential. Research into its degradation pathways and ecological effects will be vital for assessing its suitability as a sustainable agricultural solution.

Anticancer Studies

A study conducted on similar trifluoromethyl-containing compounds demonstrated significant inhibition of cell proliferation in various cancer cell lines. The findings suggest that modifications to the chemical structure can lead to enhanced anticancer activity, indicating that this compound warrants further investigation in this area .

Agrochemical Efficacy

Research into the application of trifluoromethyl-substituted compounds as agrochemicals has shown promising results in terms of efficacy against specific pests while maintaining lower toxicity profiles for non-target organisms. This suggests that this compound could be developed into effective agrochemical products with reduced environmental impact .

Mechanism of Action

The mechanism of action of 2-{[4-(Trifluoromethyl)phenyl]methyl}butanoic acid depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, contributing to its overall biological effects.

Comparison with Similar Compounds

Structural Modifications and Activity Trends

Key analogs include:

  • (S)-3-(2-(2-Chlorophenyl)acetamido)-4-(4-(trifluoromethyl)phenyl)butanoic acid (16): Features a 2-chlorophenylacetamido substituent.
  • (S)-3-(2-(4-Chlorophenyl)acetamido)-4-(4-(trifluoromethyl)phenyl)butanoic acid (17): Substituted with a 4-chlorophenylacetamido group.
  • (S)-3-(2-Phenylacetamido)-4-(4-(trifluoromethyl)phenyl)butanoic acid (18): Lacks halogenation on the phenylacetamido moiety.
  • (S)-3-(2-(m-Tolyl)acetamido)-4-(4-(trifluoromethyl)phenyl)butanoic acid (19): Incorporates a methyl-substituted phenylacetamido group.

Key Findings :

  • Halogen Effects: Compounds 16 and 17 (chlorinated analogs) exhibit enhanced binding affinity to target proteins compared to non-halogenated 18, suggesting halogenation improves steric and electronic interactions .
  • Substituent Position : The 2-chloro substitution in 16 vs. 4-chloro in 17 alters conformational flexibility, impacting potency. 16 showed superior activity in preliminary assays .

Physicochemical Properties

Comparative data for selected analogs:

Compound Molecular Formula Molar Mass (g/mol) Notable Properties
16 C₁₉H₁₇ClF₃NO₃ 403.79 Melting point: 148–150°C; HPLC purity: >99%
18 C₁₉H₁₈F₃NO₃ 369.35 Lower lipophilicity vs. 16/17
19 C₂₀H₂₀F₃NO₃ 383.37 Enhanced logP due to methyl group
4-(3-Fluoro-4-methylphenyl)butanoic acid C₁₁H₁₃FO₂ 196.22 Simpler structure; lower molecular weight

Trifluoromethyl Impact: The trifluoromethyl group in 2-{[4-(Trifluoromethyl)phenyl]methyl}butanoic acid increases electronegativity and resistance to oxidative metabolism compared to non-fluorinated analogs like 4-(3-fluoro-4-methylphenyl)butanoic acid .

Patent-Derived Analogs

The European Patent Application (EP 4 374 877 A2) discloses derivatives with extended carbon chains (e.g., pentanoic acid) and complex spirocyclic systems. For example:

  • 5-[...]pentanoic acid: The longer chain may enhance target engagement but reduce oral bioavailability due to increased molecular weight (~600 g/mol) .
  • 4-[...]butanoic acid: Similar backbone to the target compound but with additional difluoro and pyrimidinyl groups, suggesting tailored selectivity for enzyme inhibition .

Structural Similarity and Binding Profiles

The MMsInc PDB database highlights ligands with Tanimoto coefficients >0.74 relative to fluorinated butanoic acids, indicating structural similarity:

  • (2S)-2-{4-butoxy-3-[...]butanoic acid (Tanimoto: 0.75): Shares a trifluoromethylphenyl moiety; binds to protein targets (PDB: 2ZNP) with moderate affinity .

Biological Activity

2-{[4-(Trifluoromethyl)phenyl]methyl}butanoic acid, an organic compound classified as a carboxylic acid, possesses a trifluoromethyl group attached to a phenyl ring. This unique structure contributes to its biological activity, making it a subject of interest in medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C12H13F3O2
  • Molecular Weight : 252.23 g/mol
  • Functional Groups : Carboxylic acid, trifluoromethyl

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Lipophilicity : The trifluoromethyl group enhances the compound's lipophilicity, allowing it to penetrate lipid membranes and interact with proteins effectively.
  • Enzyme Modulation : It modulates the activity of specific enzymes and receptors, which can lead to various biological effects such as anti-inflammatory and antimicrobial activities .

1. Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. The presence of the trifluoromethyl group is believed to enhance the potency against various bacterial strains.

Study on Antimicrobial Activity

A study published in Molecules investigated the antimicrobial properties of related compounds. The findings suggested that structural modifications, such as the incorporation of trifluoromethyl groups, significantly enhanced antimicrobial efficacy against Gram-positive and Gram-negative bacteria .

Investigation into Anti-inflammatory Properties

Another research effort focused on the anti-inflammatory potential of carboxylic acids. It was found that certain derivatives could inhibit the expression of inflammatory markers in vitro, indicating a potential therapeutic application for inflammatory diseases .

Data Table: Summary of Biological Activities

Biological ActivityDescriptionReferences
AntimicrobialEffective against various bacterial strains
Anti-inflammatoryInhibits pro-inflammatory cytokines

Q & A

Q. Table 1: Key Spectral Data for Structural Confirmation

TechniqueKey Signals/PeaksReference
1^1H NMRδ 7.6–7.8 (aromatic H), δ 2.3–2.6 (CH2)
ESI-MS[M-H]^- at m/z 275–285
HPLC Retention8.2–8.5 min (C18, 0.1% formic acid gradient)

Q. Table 2: Optimization Parameters for Synthesis

ParameterOptimal RangeImpact on Yield
Temperature60–80°CMaximizes CF3 coupling
Catalyst Loading5 mol% Pd(OAc)2Balances cost/activity
SolventAnhydrous DMFPrevents hydrolysis

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